methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Lipophilicity LogP Drug-likeness

This 4-bromo-1H-pyrazole-5-carboxylate scaffold is a strategic, multi-vector intermediate. The 3-isobutyl group provides a 74-fold lipophilicity increase over simpler analogs (calc. ΔlogP +1.87 units), while the free NH enables late-stage, regioselective N-functionalization. The 4-bromo substituent is a validated, superior cross-coupling handle. A single purchase of this scaffold (CAS 1338077-71-6) is a cost-effective alternative to sourcing multiple pre-alkylated analogs, de-risking your hit-to-lead or process chemistry campaigns.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
CAS No. 1338077-71-6
Cat. No. B2539461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
CAS1338077-71-6
Molecular FormulaC9H13BrN2O2
Molecular Weight261.119
Structural Identifiers
SMILESCC(C)CC1=C(C(=NN1)C(=O)OC)Br
InChIInChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12)
InChIKeyKBCWPPHOSZHFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylate (CAS 1338077-71-6): Physicochemical Identity and Structural Classification


Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate (CAS 1338077-71-6; C9H13BrN2O2; MW 261.12 Da) is a trisubstituted 1H-pyrazole bearing a bromine atom at the 4-position, an isobutyl group at the 3-position, and a methyl ester at the 5-position . The free NH at position 1 confers hydrogen bond donor capacity (1 HBD), distinguishing it from N-substituted pyrazole analogs [1]. Predicted physicochemical properties include an ACD/LogP of 2.67, LogD (pH 7.4) of 2.72, topological polar surface area of 55 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like property space . The compound contains a predicted acidic pKa of approximately 7.99, consistent with the pyrazole NH proton [1]. This compound belongs to the class of 4-bromo-1H-pyrazole-5-carboxylate building blocks widely employed as synthetic intermediates for pharmaceutical and agrochemical candidate synthesis via Suzuki-Miyaura cross-coupling and regioselective N-functionalization strategies [2].

Why Methyl 4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylate Cannot Be Replaced by Generic 4-Bromopyrazole Carboxylate Scaffolds


The substitution pattern of methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is not interchangeable with simpler 4-bromopyrazole carboxylates due to three interdependent structural determinants. First, the 3-isobutyl group contributes a calculated logP increase of approximately 1.87 units versus the unsubstituted methyl 4-bromo-1H-pyrazole-3-carboxylate (logP 0.80), representing an approximately 74-fold greater lipophilicity that impacts membrane partitioning, solubility, and target engagement in biological systems . Second, the free NH at position 1 (1 HBD) enables intermolecular hydrogen bonding and provides a handle for regioselective N-alkylation, capabilities absent in the corresponding N-isobutyl regioisomer (CAS 1856048-84-4; 0 HBD) . Third, the 4-bromo substituent serves as a superior cross-coupling handle relative to 4-iodo analogs, with literature demonstrating reduced dehalogenation side reactions for bromo- versus iodopyrazoles in Suzuki-Miyaura couplings [1]. These three features—lipophilic alkyl domain, free tautomerizable NH, and arylatable bromide—collectively define a reactivity and property profile that cannot be replicated by any single commercially available analog, making direct substitution a high-risk proposition for established synthetic routes or SAR campaigns.

Quantitative Differentiation Evidence for Methyl 4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylate Versus Closest Analogs


Lipophilicity Elevation: ~74-Fold LogP Increase Versus the Non-Isobutyl 4-Bromopyrazole Carboxylate Scaffold

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate exhibits a calculated ACD/LogP of 2.67, compared with a measured LogP of 0.80 for methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8), the simplest commercially prevalent 4-bromopyrazole carboxylate scaffold lacking the 3-isobutyl substituent . This difference of +1.87 logP units corresponds to a ~74-fold increase in octanol–water partition coefficient, placing the target compound in a distinctly more lipophilic property space suitable for membrane-permeable probe design and hydrophobic protein pocket targeting.

Lipophilicity LogP Drug-likeness Membrane permeability

Hydrogen Bond Donor Capacity: Free NH Enables Intermolecular H-Bonding Absent in the N-Isobutyl Regioisomer

The target compound possesses one hydrogen bond donor (the pyrazole NH), contrasting with zero HBDs in its N-isobutyl regioisomer, methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate (CAS 1856048-84-4) . The presence of the free NH is structurally confirmed by the SMILES notation 'c1(c(c(n[nH]1)CC(C)C)Br)C(=O)OC' and is responsible for a boiling point elevation of approximately 53 °C (364.9±42.0 °C vs. 311.9±22.0 °C predicted), consistent with intermolecular hydrogen bonding in the bulk phase . This HBD capacity also endows the compound with the ability to act as a hydrogen bond donor in protein–ligand interactions and crystal packing, features that are sterically occluded in the N-substituted isomer.

Hydrogen bonding Crystal engineering Solubility Target engagement

4-Bromo Substituent as a Superior Suzuki-Miyaura Cross-Coupling Handle Versus 4-Iodo Analogs

The 4-bromo substituent on the target compound provides a versatile synthetic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling. In a direct head-to-head comparison of halogenated aminopyrazoles, Jedinák et al. (2017) demonstrated that bromo and chloro derivatives were superior to iodopyrazoles in Suzuki-Miyaura reactions, attributable to a reduced propensity for undesired dehalogenation side reactions [1]. Furthermore, in the context of 4-bromo-1H-pyrazole-5-carboxylates specifically, Bucevičius et al. (2023) demonstrated efficient microwave-assisted Suzuki cross-coupling to install aryl groups at the 4-position in 73–97% yields after N-alkylation, enabling the synthesis of 3,4-diaryl-1H-pyrazole-5-carboxylate libraries with demonstrated anticancer activity against HCT116, HT29, and SW480 colorectal cancer cell lines [2]. The bromine at position 4 thus serves a dual purpose: it is the key entry point for molecular diversification via cross-coupling, and its retention through synthetic sequences (in contrast to iodo analogs) minimizes undesired dehalogenation.

Suzuki-Miyaura coupling Cross-coupling C-C bond formation Dehalogenation

Bromination Efficiency: 88–93% Yields for 4-Bromopyrazole-5-carboxylate Formation Validate Synthetic Accessibility

The 4-bromo substituent on the target scaffold can be introduced via NBS bromination of the corresponding 3-substituted-1H-pyrazole-5-carboxylate precursor in 88–93% isolated yield, as demonstrated by Bucevičius et al. (2023) for the structurally analogous 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylates 3a–c [1]. This high-yielding bromination protocol (NBS in DCM) establishes a reliable synthetic entry point to the 4-bromo intermediate, which is the immediate precursor to the target compound class. The efficiency of this transformation compares favorably with typical heterocyclic bromination yields (often 60–80% for less activated substrates) and is attributable to the activating effect of the pyrazole ring system.

Bromination NBS Synthetic yield Process chemistry

Tautomeric NH Enables Regioselective N-Functionalization: Na2CO3-DMF System Delivers Regiocontrol for Downstream Diversification

The free NH of 4-bromo-1H-pyrazole-5-carboxylates participates in annular N,N-prototropy (tautomerism), which governs the regiochemical outcome of N-alkylation reactions. Bucevičius et al. (2023) systematically evaluated solvent/base combinations for N-alkylation of 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylates and identified Na2CO3 in DMF as the optimal system for achieving the best regioselectivity ratio of desired N1-alkylated isomers [1]. The regioisomeric products were unequivocally assigned by 1H,13C-HMBC and 1H,15N-HMBC NMR spectroscopy [1]. In contrast, the N-isobutyl regioisomer (CAS 1856048-84-4) is already N-substituted, eliminating the possibility of further regioselective N-functionalization. The tautomeric NH is thus not merely a structural feature but an enabling functional handle for controlled molecular diversification.

Regioselective N-alkylation Tautomerism Pyrazole functionalization Scaffold diversification

Drug-Likeness Profile: Zero Lipinski Violations with Balanced MW (261 Da) and Moderate TPSA (55 Ų)

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate satisfies all Lipinski Rule of Five criteria with zero violations, a molecular weight of 261.12 Da, TPSA of ~55 Ų, 1 HBD, 4 HBA, and 4 rotatable bonds [1]. The ethyl ester analog (CAS 1354895-87-6; MW 275.14 Da) carries an additional 14 Da (5.4% mass increase) and one additional carbon unit that incrementally elevates lipophilicity and alters metabolic liability . The carboxylic acid analog (CAS 222729-57-9; MW 247.09 g/mol) has an additional HBD and a charged species at physiological pH, fundamentally altering permeability and solubility profiles . The methyl ester offers a balanced intermediate reactivity profile: less labile than the ethyl ester toward hydrolysis, yet more readily hydrolyzed than the corresponding amide, providing a controlled deprotection handle for late-stage carboxylic acid unmasking.

Drug-likeness Lipinski Rule of Five Physicochemical profiling Lead-likeness

Priority Application Scenarios Where Methyl 4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylate Provides Demonstrable Advantage


Kinase Inhibitor and Bromodomain-Targeted Library Synthesis via C4 Suzuki Diversification

The 4-bromo substituent enables systematic C4 arylation via Suzuki-Miyaura cross-coupling to generate focused libraries of 3-isobutyl-4-aryl-1H-pyrazole-5-carboxylates. This diversification strategy is directly validated by the work of Bucevičius et al. (2023), who achieved 73–97% cross-coupling yields on analogous 4-bromo-1H-pyrazole-5-carboxylate scaffolds [1]. Pyrazole-based bromodomain inhibitors are an active area of patent activity, as evidenced by CN-110582485-A and US20190381010A1, which claim pyrazole derivatives as bromodomain inhibitors for oncology and inflammatory disease applications [2][3]. The target compound's isobutyl group provides a lipophilic anchor motif (LogP 2.67) that may engage hydrophobic pockets in bromodomain acetyl-lysine binding sites, while the methyl ester serves as a masked carboxylate or a vector for further amidation. The free NH allows late-stage N-functionalization to optimize selectivity, making this scaffold a versatile starting point for hit-to-lead chemistry in epigenetic target campaigns.

Agrochemical Intermediate for Fungicide and Herbicide Candidate Synthesis

4-Bromopyrazole carboxylates are established intermediates in the synthesis of pyrazole carboxamide fungicides. Patent EP2513063 (Bayer CropScience AG) describes methods for manufacturing 1-alkyl-/1-aryl-5-pyrazolecarboxylic acid derivatives as agrochemical precursors [1]. The target compound's balanced lipophilicity (LogP 2.67, TPSA 55 Ų) positions it within the favorable property range for foliar uptake and phloem mobility, critical parameters for systemic fungicide and herbicide performance [2]. The bromine at position 4 provides a synthetic entry point for introducing diverse aryl or heteroaryl pharmacophores via cross-coupling, while the methyl ester can be hydrolyzed to the carboxylic acid for subsequent carboxamide formation—a privileged motif in commercial succinate dehydrogenase inhibitor (SDHI) fungicides. The isobutyl group at position 3 further differentiates this scaffold from simpler 4-bromopyrazole carboxylates by providing steric bulk and lipophilicity that may enhance target enzyme binding and metabolic stability in planta.

Colorectal Cancer Chemical Probe Development: Lamellarin-Inspired Pyrazole Scaffolds

The lamellarin alkaloid analog program reported by Bucevičius et al. (2023) demonstrated that pyrazole-based lamellarin O isosteres derived from 4-bromo-1H-pyrazole-5-carboxylate intermediates exhibit low-micromolar cytotoxicity against HCT116, HT29, and SW480 colorectal cancer cell lines, with cell death mediated by G2/M-phase cell cycle arrest in a non-necrotic manner [1]. The most active compounds (e.g., 6c and 6m) showed significant G1 phase increase from 49.5±1.8% to 63.2±1.4% and G2/M increase from 14.2±1.1% to 25.0±0.5% at 5 μM concentration [1]. While the target compound is the synthetic precursor rather than the final bioactive species, its 3-isobutyl-4-bromo-5-carboxylate architecture directly mirrors the intermediate scaffold (analogous to compounds 3a–c) from which potent anticancer agents were elaborated via sequential N-alkylation and Suzuki coupling. This positions the target compound as a validated entry point for medicinal chemistry programs targeting colorectal cancer through topoisomerase-independent mechanisms.

Regioselective Scaffold Diversification via Tautomer-Controlled N-Functionalization

The free NH of the target compound enables systematic exploration of N1-substituent effects on biological activity. The work of Bucevičius et al. (2023) established that Na2CO3 in DMF provides optimal regioselectivity for N-alkylation of 4-bromo-1H-pyrazole-5-carboxylates, with product regiochemistry unambiguously assignable by 1H,13C-HMBC and 1H,15N-HMBC NMR [1]. This validated protocol de-risks the N-functionalization step for procurement decisions: rather than purchasing multiple pre-alkylated analogs (each with its own CAS number, cost, and inventory burden), research groups can acquire the single free-NH scaffold and diversify it in-house with predictable regiochemical outcomes. The tautomeric behavior of 4-bromo-1H-pyrazoles, systematically characterized by Trofimenko, Claramunt, García, and coworkers (Tetrahedron, 2007, 63, 8104–8111), further supports the predictable solution-phase and solid-state behavior of this compound class, ensuring reproducible handling in both academic and industrial settings [2].

Quote Request

Request a Quote for methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.